

## Application Notes and Protocols: Synthesis of Pharmaceuticals from 2,6-Dichloro-3-fluorophenyl

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### Compound of Interest

Compound Name: 2,6-Dichlorofluorobenzene

Cat. No.: B1295312

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a key pharmaceutical intermediate derived from 2,6-dichloro-3-fluorophenyl, a targeted tyrosine kinase inhibitor, Crizotinib. The strategic incorporation of the 2,6-dichloro-3-fluorophenyl moiety is a critical feature in the design of the drug and its overall pharmacological profile.

### Introduction to 2,6-Dichlorofluorobenzene in Pharmaceutical Synthesis

**2,6-Dichlorofluorobenzene** is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of complex pharmaceuticals. Its structure, featuring two chlorine atoms flanking a fluorine atom, offers a handle for a variety of chemical transformations. The electron-withdrawing nature of the halogens makes it a valuable precursor for the introduction of specific functionalities required for biological activity.

One of the notable applications of **2,6-dichlorofluorobenzene** is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The 2,6-dichloro-3-fluorophenyl moiety, as it can form key interactions within the ATP-binding pocket of kinases. This document outlines the synthetic pathway from **2,6-dichlorofluorobenzene** to a key intermediate essential for the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor.

### Synthetic Pathway Overview

The synthesis of the Crizotinib intermediate from **2,6-dichlorofluorobenzene** proceeds through a two-step sequence:

- Friedel-Crafts Acylation:** **2,6-Dichlorofluorobenzene** is first acylated to introduce an acetyl group, yielding 2',6'-dichloro-3'-fluoroacetophenone.
- Asymmetric Reduction:** The resulting ketone is then stereoselectively reduced to the corresponding chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

```
digraph "Synthetic Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [color="#4285F4", penwidth=2];

  "2,6-Dichlorofluorobenzene" [fillcolor="#FBBC05"];
  "2',6'-Dichloro-3'-fluoroacetophenone" [fillcolor="#EA4335"];
  "(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol" [fillcolor="#34A853"];

  "2,6-Dichlorofluorobenzene" -> "2',6'-Dichloro-3'-fluoroacetophenone" [label="Friedel-Crafts Acylation"];
  "2',6'-Dichloro-3'-fluoroacetophenone" -> "(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol" [label="Asymmetric Reduction"];
}
```

*Workflow for Friedel-Crafts acylation.*

### Protocol 2: Asymmetric Reduction of 2',6'-Dichloro-3'-fluoroacetophenone

This protocol details the stereoselective reduction of the ketone to the desired (S)-enantiomer of the alcohol.

#### Materials:

- 2',6'-Dichloro-3'-fluoroacetophenone
- Isopropanol
- Potassium tert-butoxide
- Chiral Ruthenium catalyst (e.g., RuBr<sub>2</sub>--INVALID-LINK--)
- Hydrogen gas (H<sub>2</sub>)
- Argon gas

#### Procedure:

- In an autoclave, place the chiral ruthenium catalyst and potassium tert-butoxide under an argon atmosphere.
- Add a solution of 2',6'-dichloro-3'-fluoroacetophenone in isopropanol.
- Pressurize the autoclave with hydrogen gas to 10 atm.
- Stir the reaction mixture at 40 °C for 21 hours.[2]
- After the reaction is complete (monitored by hydrogen uptake and TLC/GC), cool the reactor to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

```
```.dot
digraph "Asymmetric_Reduction_Workflow" {
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  edge [color="#4285F4"];
```

```
subgraph "cluster_0" {  
  label = "Reaction Setup";  
  style = "filled";  
  color = "#FFFFFF";  
  node [style="filled", fillcolor="#FBBC05"];  
  A [label="Charge Autoclave with Catalyst & Base"];  
  B [label="Add Ketone Solution in Isopropanol"];  
}
```

```
subgraph "cluster_1" {  
  label = "Hydrogenation";  
  style = "filled";  
  color = "#FFFFFF";  
  node [style="filled", fillcolor="#EA4335"];  
  C [label="Pressurize with H2 (10 atm)"];  
  D [label="Stir at 40 °C for 21h"];  
  C -> D;  
}
```

```
subgraph "cluster_2" {  
  label = "Work-up & Purification";  
  style = "filled";  
  color = "#FFFFFF";  
  node [style="filled", fillcolor="#34A853"];  
  E [label="Vent H2 and Concentrate"];  
  F [label="Column Chromatography"];  
  E -> F;  
}
```

```
A -> B -> C;  
D -> E;  
}
```

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## References

- 1. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 2. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]

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